molecular formula C30H63NO B14253029 N,N-Didecyldecan-1-amine N-oxide CAS No. 213771-06-3

N,N-Didecyldecan-1-amine N-oxide

Cat. No.: B14253029
CAS No.: 213771-06-3
M. Wt: 453.8 g/mol
InChI Key: PYBZLXZEOFDBQO-UHFFFAOYSA-N
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Description

N,N-Didecyldecan-1-amine N-oxide is a tertiary amine oxide characterized by two decyl (C10) alkyl chains and a decan-1-amine backbone. Amine oxides are amphiphilic compounds widely used in surfactants, pharmaceuticals, and agrochemicals due to their solubility, stability, and interaction with biological membranes .

Properties

CAS No.

213771-06-3

Molecular Formula

C30H63NO

Molecular Weight

453.8 g/mol

IUPAC Name

N,N-didecyldecan-1-amine oxide

InChI

InChI=1S/C30H63NO/c1-4-7-10-13-16-19-22-25-28-31(32,29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3

InChI Key

PYBZLXZEOFDBQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)[O-]

Origin of Product

United States

Preparation Methods

Traditional Thermal Oxidation

In this method, N,N-didecyldecan-1-amine is reacted with aqueous or alcoholic hydrogen peroxide under reflux conditions. The reaction proceeds via nucleophilic attack of the amine’s lone pair on the electrophilic oxygen of H₂O₂, forming the N-oxide. A typical procedure involves:

  • Dissolving the amine in a solvent (e.g., water, ethanol, or acetone).
  • Gradually adding 30–50% H₂O₂ while maintaining temperatures between 50–80°C.
  • Stirring for 6–24 hours until completion, monitored by TLC or NMR.

Yields typically range from 70–85%, with purity dependent on efficient removal of unreacted H₂O₂ through quenching with sodium sulfite or manganese dioxide. Safety protocols mandate using a safety shield, controlled addition rates, and post-reaction decomposition of residual peroxides to prevent explosive hazards during distillation.

Catalytic Oxidation Using Layered Double Hydroxides

A patent by EP1348692A1 describes an improved catalytic method using Mg-Al-O-tert-butoxide hydrotalcite and benzonitrile as an additive. The hydrotalcite acts as a recyclable heterogeneous catalyst, enhancing reaction efficiency and mitigating gel formation—a common issue in traditional methods that reduces yields to 30–40%. The procedure involves:

  • Mixing the amine with benzonitrile (10–20 mol%) in an organic solvent (e.g., toluene).
  • Adding 35% H₂O₂ stoichiometrically at 60–80°C.
  • Stirring for 2–4 hours, achieving yields of 90–95%.

The catalyst is recovered via filtration and reused for multiple cycles without significant activity loss. Benzonitrile likely stabilizes reactive intermediates, preventing side reactions and improving selectivity. This method is scalable for industrial production of amine oxides used in detergents and cosmetics.

Oxidation with Peracids

Peracids such as meta-chloroperbenzoic acid (mCPBA) and Caro’s acid (H₂SO₅) offer high selectivity and faster reaction kinetics compared to H₂O₂. These electrophilic oxidants transfer an oxygen atom to the amine’s nitrogen via a two-step mechanism:

  • Formation of a peracid-amine adduct.
  • Rearrangement to the N-oxide with concomitant release of the carboxylic acid.

A representative protocol includes:

  • Dissolving the amine in dichloromethane or chloroform.
  • Adding mCPBA (1.1 equivalents) at 0–25°C under inert atmosphere.
  • Stirring for 1–3 hours, followed by washing with sodium bicarbonate to remove byproducts.

Yields exceed 95%, but the high cost of peracids and generation of acidic waste limit this method to small-scale laboratory syntheses.

Oxidation with Dioxiranes

Dimethyldioxirane (DMD), generated in situ from acetone and potassium peroxymonosulfate, is a potent oxidant for tertiary amines. The reaction proceeds under mild conditions (0–25°C) and achieves quantitative yields in minutes for aromatic amines, though aliphatic amines like N,N-didecyldecan-1-amine require excess DMD due to competitive decomposition pathways.

Key steps:

  • Preparing DMD by mixing acetone with Oxone® (KHSO₅) at pH 7–8.
  • Adding the amine to the DMD solution and stirring for 15–30 minutes.
  • Quenching with thiosulfate and extracting the product.

Despite its efficiency, DMD’s instability and the need for anhydrous conditions hinder large-scale applications.

Alternative Methods: Sodium Percarbonate

Sodium percarbonate (Na₂CO₃·1.5H₂O₂), a solid H₂O₂ precursor, offers a safer and milder alternative. The amine is stirred with Na₂CO₃·1.5H₂O₂ in water or ethanol at room temperature for 12–24 hours, yielding 75% N-oxide. This method avoids handling concentrated H₂O₂ but suffers from slower kinetics and lower yields compared to traditional approaches.

Comparative Analysis of Preparation Methods

Method Reagent Catalyst/Additive Conditions Yield Scalability Cost
H₂O₂ (Traditional) H₂O₂ (30–50%) None 50–80°C, 6–24 h 70–85% Industrial Low
H₂O₂ (Catalytic) H₂O₂ (35%) Mg-Al hydrotalcite, benzonitrile 60–80°C, 2–4 h 90–95% Industrial Moderate
Peracids mCPBA None 0–25°C, 1–3 h >95% Laboratory High
Dioxiranes DMD None 0–25°C, 15–30 min 90% Laboratory High
Sodium Percarbonate Na₂CO₃·1.5H₂O₂ None RT, 12–24 h 75% Moderate Low

Mechanistic Insights and Optimization Strategies

Hydrogen Peroxide-Based Oxidation

The reaction mechanism involves:

  • Protonation of H₂O₂ to form H₃O₂⁺.
  • Nucleophilic attack by the amine’s lone pair, forming an intermediate hydroxylamine.
  • Deprotonation to yield the N-oxide.
    Catalysts like hydrotalcites enhance step 2 by stabilizing transition states, while additives like benzonitrile prevent aggregation of long-chain amines.

Peracid-Mediated Oxidation

Peracids oxidize amines via an electrophilic oxygen transfer, avoiding the formation of reactive intermediates that cause side reactions. This method is ideal for substrates sensitive to high temperatures.

Chemical Reactions Analysis

Types of Reactions

N,N-Didecyldecan-1-amine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-Didecyldecan-1-amine N-oxide involves its interaction with lipid membranes and proteins. As a surfactant, it reduces the surface tension of aqueous solutions, allowing it to disrupt lipid bilayers and enhance the solubility of hydrophobic compounds. This property makes it effective in various applications, including cleaning and protein crystallization .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares N,N-Didecyldecan-1-amine N-oxide (inferred properties) with structurally related amine oxides:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound* C30H63NO ~453.83 Not available Two decyl (C10) groups
N,N-Dimethyldodecan-1-amine oxide C14H31NO 229.41 1643-20-5 Two methyl groups
N,N-Dimethylhexadecane-1-amine N-oxide C18H39NO 285.52 7128-91-8 Two methyl groups
N,N-Dimethylhexylamine-N-oxide C8H19NO 145.24 34418-88-7 Two methyl groups

*Inferred values based on alkyl chain length and substituent effects.

Key Observations :

  • Chain Length Impact : Longer alkyl chains (e.g., C16 vs. C12) increase molecular weight and hydrophobicity, as seen in N,N-dimethylhexadecane-1-amine N-oxide (MW 285.52) compared to N,N-dimethyldodecan-1-amine oxide (MW 229.41) . The didecyl variant (C30) would exhibit even greater hydrophobicity.

Physicochemical Properties

Property N,N-Dimethyldodecan-1-amine oxide N,N-Dimethylhexadecane-1-amine N-oxide N,N-Dimethylhexylamine-N-oxide
Melting Point (°C) Not reported 125–129 Not reported
Boiling Point (°C) Decomposes at 90–200 Decomposes at 90–200 N/A
Water Solubility (g/L) 409.5 (C16 analog) 409.5 Not reported
logP <2.7 (C16 analog) <2.7 ~5.28 (C14 analog)

Key Trends :

  • Solubility : Despite high hydrophobicity, amine oxides exhibit significant water solubility due to their polar N-oxide group. For example, N,N-dimethylhexadecane-1-amine N-oxide has a solubility of 409.5 g/L .
  • logP : Longer alkyl chains correlate with higher logP values (e.g., logP ~5.28 for C14 vs. <2.7 for C16), suggesting enhanced lipid membrane permeability .

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